molecular formula C13H16N2O5 B8148411 2-(Boc-amino)-1-(4-nitrophenyl)ethanone

2-(Boc-amino)-1-(4-nitrophenyl)ethanone

Cat. No.: B8148411
M. Wt: 280.28 g/mol
InChI Key: VTPKABHUGDYJGF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-nitrophenyl)-2-oxoethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-1-(4-nitrophenyl)ethanone typically involves the reaction of tert-butyl carbamate with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-1-(4-nitrophenyl)ethanone involves the hydrolysis of the carbamate group to release the active compound. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released active compound can then interact with its molecular targets, which may include enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

tert-butyl N-[2-(4-nitrophenyl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-4-6-10(7-5-9)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKABHUGDYJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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